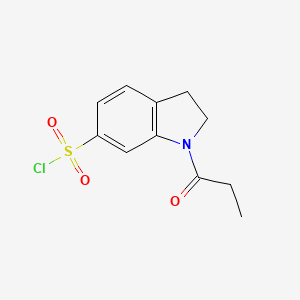

1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

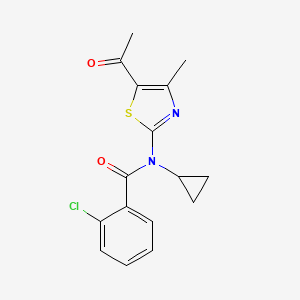

“1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1315366-35-8 . It has a molecular weight of 273.74 and its molecular formula is C11H12ClNO3S .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12ClNO3S/c1-2-11(14)13-6-5-8-3-4-9(7-10(8)13)17(12,15)16/h3-4,7H,2,5-6H2,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 273.74 and a molecular formula of C11H12ClNO3S . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Scientific Research Applications

Efficient Sulfonation and Selective Functional Group Transformations

The sulfonation of 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has been optimized, showcasing a clean and straightforward protocol for direct synthesis. This approach allows for the production of sulfonamide derivatives by reacting with nitrogen nucleophiles, demonstrating the compound's utility in synthesizing diverse chemical entities (Janosik et al., 2006).

Iodine-Catalyzed Sulfenylation

A metal- and base-free sulfenylation protocol employing aryl-/alkyl sulfonyl chlorides has been developed, yielding high to excellent yields of indole 3-sulfenylether molecules. This methodology underscores the versatility of sulfonyl chlorides in chemical syntheses, offering a pathway to synthesize sterically and electronically diverse compounds (Kumaraswamy et al., 2015).

Novel Synthesis Approaches

Research into the organic sulfur mechanisms has introduced new preparative and reactive pathways for hydroxyalkanesulfonyl chlorides, revealing intricate reaction dynamics and potential applications in developing novel synthetic routes and materials (King & Hillhouse, 1983).

Electrooxidative Sulfonylation

A novel method for the electrochemical α-sulfonylation of 1H-indole with arenesulfinates has been explored under metal-free conditions. This process facilitates the synthesis of indolyl aryl sulfones, showcasing the potential of electrochemical methods in sustainable and efficient chemical synthesis (Feng et al., 2017).

Green Catalysis in Synthesis

Utilizing nicotinic acid functionalized chlorosulfonic acid as a catalyst, a green methodology for synthesizing bis(2-methyl-1H-indole) derivatives has been developed. This approach highlights the importance of environmentally friendly catalysts in organic synthesis, contributing to the reduction of hazardous waste and improving reaction efficiencies (Hosseinzadeh & Mokhtary, 2018).

Future Directions

Properties

IUPAC Name |

1-propanoyl-2,3-dihydroindole-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-2-11(14)13-6-5-8-3-4-9(7-10(8)13)17(12,15)16/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITHMKQIOWXCBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-7-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2608245.png)

![N-(4,5-dihydrothiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B2608246.png)

![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2608250.png)

![3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2608252.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2608253.png)

![(E)-4-(Dimethylamino)-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]but-2-enamide](/img/structure/B2608257.png)

![1-[4-[Bromo(difluoro)methyl]pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2608259.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2608261.png)

![1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608263.png)